molecular formula C10H11ClO B6358495 1-(4-Chloro-2-methylphenyl)propan-2-one CAS No. 1500306-08-0

1-(4-Chloro-2-methylphenyl)propan-2-one

Cat. No.: B6358495
CAS No.: 1500306-08-0
M. Wt: 182.64 g/mol
InChI Key: UCQIOVJPBRIIKJ-UHFFFAOYSA-N
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Description

1-(4-Chloro-2-methylphenyl)propan-2-one is a substituted aromatic ketone featuring a propan-2-one backbone with a 4-chloro-2-methylphenyl group at the carbonyl position. Its molecular formula is C₁₀H₁₁ClO, and it is synthesized via palladium-catalyzed regioselective domino α-arylation/intramolecular O-arylation reactions, yielding 72% as a white solid . The compound’s structure is confirmed by spectroscopic methods (e.g., NMR, IR) and crystallographic refinement tools like SHELXL . Its chlorine and methyl substituents on the phenyl ring confer unique electronic and steric properties, influencing reactivity and applications in organic synthesis.

Properties

IUPAC Name

1-(4-chloro-2-methylphenyl)propan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO/c1-7-5-10(11)4-3-9(7)6-8(2)12/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCQIOVJPBRIIKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)CC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Chloro-2-methylphenyl)propan-2-one can be synthesized through several methods. One common route involves the Friedel-Crafts acylation of 4-chloro-2-methylbenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-2-methylphenyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

    Oxidation: 4-chloro-2-methylbenzoic acid.

    Reduction: 1-(4-chloro-2-methylphenyl)propan-2-ol.

    Substitution: 1-(4-methoxy-2-methylphenyl)propan-2-one.

Scientific Research Applications

1-(4-Chloro-2-methylphenyl)propan-2-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: It serves as a precursor in the synthesis of active pharmaceutical ingredients.

    Industry: It is utilized in the production of specialty chemicals and as a building block in organic synthesis.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-2-methylphenyl)propan-2-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism can vary based on the context of its use, such as its role as an intermediate in drug synthesis or its potential biological activity.

Comparison with Similar Compounds

Halogen-Substituted Derivatives

Substitution of the chlorine atom with other halogens or functional groups significantly alters properties:

Compound Name Substituents Key Data Reference
1-(4-Bromophenylimino)-1-(phenylhydrazono)propan-2-one 4-Br, hydrazono -/90.4/93.2*
1-(4-Chlorophenylimino)-1-(phenylhydrazono)propan-2-one 4-Cl, hydrazono -/88.3/91.3*
1-(5-Chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one 5-Cl, 2,3-I, 4-OCH₃ 1H/13C NMR shifts in CDCl₃

Notes:

  • The numerical values (-/90.4/93.2) in likely represent melting points or thermal stability metrics. Bromine’s larger atomic radius and lower electronegativity compared to chlorine may explain the slight differences in these properties .
  • Diiodo-substituted analogs (e.g., 1-(5-chloro-2,3-diiodophenyl)-1-(4-methoxyphenyl)propan-2-one) exhibit distinct NMR profiles due to iodine’s heavy-atom effect, influencing spin-spin coupling and chemical shifts .

Methoxy- and Methyl-Substituted Analogs

Methoxy and methyl groups introduce electron-donating effects, contrasting with chlorine’s electron-withdrawing nature:

Compound Name Substituents Synthesis & Properties Reference
1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one 4-OCH₃, hydrazinylidene Crystal structure (R = 0.038)
1-(4-Ethylphenyl)-2-methylpropan-1-one 4-C₂H₅, 2-CH₃ CAS 15971-77-4
1-(4-Methoxy-2-methylphenyl)propan-1-one 4-OCH₃, 2-CH₃ CAS 53773-76-5

Key Findings :

  • Methoxy groups enhance solubility in polar solvents due to increased polarity, whereas methyl groups improve steric hindrance, affecting reaction kinetics .
  • The crystal structure of 1-Chloro-1-[(4-methoxyphenyl)hydrazinylidene]propan-2-one (R factor = 0.038) demonstrates precise spatial arrangement, contrasting with the less-studied steric effects of this compound .

Functional Group Variations

Variations in the propan-2-one backbone or substituent functional groups lead to divergent reactivity:

Compound Name Functional Group Reactivity/Application Reference
1-(4-Acetyl-3-hydroxy-phenoxy)propan-2-one Acetyl, hydroxy Forms benzofurans under microwave irradiation
1-(Furan-2-yl)propan-2-one Furan ring Component in industrial humin
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one Cyclopropyl substituent CAS 123989-29-7

Observations :

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